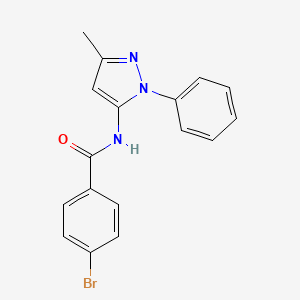

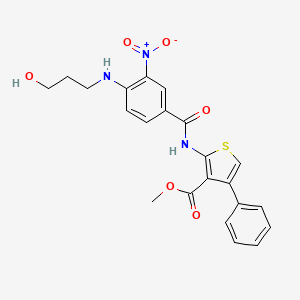

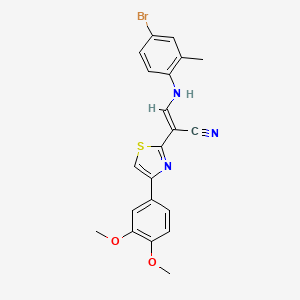

![molecular formula C22H22N4O2 B2517948 4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1776051-32-1](/img/structure/B2517948.png)

4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a 1,2,4-triazole ring, a piperidine moiety, and a phenyl group, which are common in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1,2,4-oxadiazoles with piperidine and triazole rings was achieved using Carbonyl diimidazole (CDI) and K2CO3 in a one-step process from amidoxime . Similarly, the synthesis of a triazole derivative was improved by a series of reactions including Boc protection, reduction, acylation, hydrazinolysis, and cyclization, leading to a significant increase in overall yield . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was determined by single-crystal X-ray diffraction, and the molecular geometry was optimized using density functional theory (DFT) . The compound displayed a monoclinic space group with specific geometric parameters. These techniques could be used to analyze the molecular structure of "4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one" to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for its functional groups. Ene-type reactions involving the transfer of acyl groups have been observed with 4-phenyl-1,2,4-triazoline-3,5-dione, which adds to various unsaturated compounds . This suggests that the acyl group in the compound of interest may also participate in similar reactions, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of a piperazine ring often imparts certain steric and electronic characteristics, as seen in the chair-shaped conformation of a related piperazine derivative . The triazole and phenyl groups can also affect the compound's reactivity, solubility, and potential for intermolecular interactions. Theoretical calculations, such as those performed for the dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, can provide insights into molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Action

Compounds structurally related to the specified chemical have been synthesized and evaluated for their biological activities. For instance, the synthesis of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione and their screening for antibacterial activities highlight the potential use of such compounds in developing new antimicrobial agents (Pitucha et al., 2005). Another study explored the dichotomic behavior of Z-2,4-dinitrophenylhydrazone derivatives of 5-amino-3-benzoyl-1,2,4-oxadiazole under different conditions, revealing insights into the reactivity and potential applications of these compounds in chemical synthesis (D’Anna et al., 2004).

Antimicrobial and Antifungal Activities

Several studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial and antifungal activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial effectiveness, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Evaluation for Antiviral and Anticancer Activities

Research has also focused on modifying the structural components of related compounds to balance antiviral potency with pharmacokinetic properties. For instance, Lynch et al. (2003) modified the 4-(3-phenylprop-1-yl)piperidine moiety of a CCR5 antagonist to enhance its antiviral potency and reduce clearance, demonstrating the potential of such compounds in antiviral therapy (Lynch et al., 2003). Additionally, Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, providing insights into their anti-cancer properties through density functional theory and molecular docking (Karayel, 2021).

Zukünftige Richtungen

The future directions for research on “4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, studies could be conducted to evaluate its safety profile and potential applications in medicine .

Eigenschaften

IUPAC Name |

4-phenyl-3-[1-[(Z)-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-20(12-11-17-7-3-1-4-8-17)25-15-13-18(14-16-25)21-23-24-22(28)26(21)19-9-5-2-6-10-19/h1-12,18H,13-16H2,(H,24,28)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPRURLXTRRXBR-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

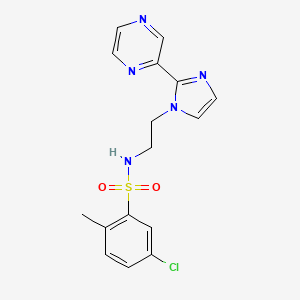

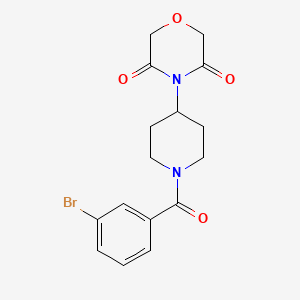

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)

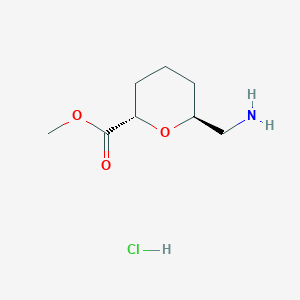

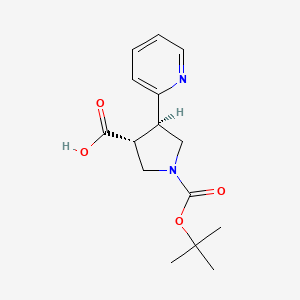

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

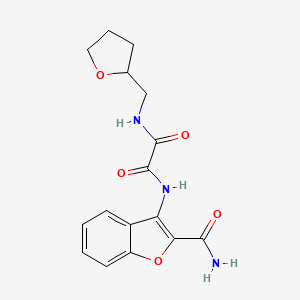

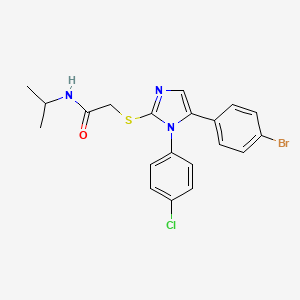

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)